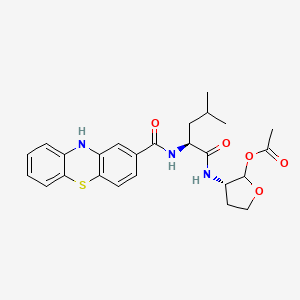

10H-Phenothiazine-2-carboxamide, N-((1S)-1-((((3S)-2-(acetyloxy)tetrahydro-3-furanyl)amino)carbonyl)-3-methylbutyl)-

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (500 MHz, CDCl₃) :

- ¹³C NMR (126 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

特性

CAS番号 |

742104-24-1 |

|---|---|

分子式 |

C25H29N3O5S |

分子量 |

483.6 g/mol |

IUPAC名 |

[(3S)-3-[[(2S)-4-methyl-2-(10H-phenothiazine-2-carbonylamino)pentanoyl]amino]oxolan-2-yl] acetate |

InChI |

InChI=1S/C25H29N3O5S/c1-14(2)12-20(24(31)27-18-10-11-32-25(18)33-15(3)29)28-23(30)16-8-9-22-19(13-16)26-17-6-4-5-7-21(17)34-22/h4-9,13-14,18,20,25-26H,10-12H2,1-3H3,(H,27,31)(H,28,30)/t18-,20-,25?/m0/s1 |

InChIキー |

YTCWZQOLIWKUPG-KHROREGQSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@H]1CCOC1OC(=O)C)NC(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4N3 |

正規SMILES |

CC(C)CC(C(=O)NC1CCOC1OC(=O)C)NC(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4N3 |

製品の起源 |

United States |

準備方法

Preparation of Phenothiazine Core

The phenothiazine core is synthesized using sublimated iodine in pyridine as a solvent. This reaction is conducted at elevated temperatures (110 °C for 15 minutes and room temperature for 20 hours). The crude product obtained is purified via column chromatography using a mixture of n-hexane and ethyl acetate (7:3 ratio).

Functionalization to Introduce Carboxamide

The carboxamide group is introduced by reacting phenothiazine derivatives with acyl chlorides in tetrahydrofuran (THF). The intermediate solution is added dropwise to an alkylamine solution and heated under reflux conditions until the starting material is consumed (typically 6–8 hours). Thin-layer chromatography (TLC) is used to monitor the reaction progress.

Incorporation of Acetyloxy Group

To introduce the acetyloxy group, the purified intermediate is reacted with acetate derivatives in the presence of a catalyst. This step ensures selective acetylation at the desired position on the tetrahydrofuran ring, yielding the final product.

Purification Techniques

After each reaction step, purification is essential to isolate the target compound:

- Column Chromatography : Used extensively throughout synthesis to separate impurities from intermediates and final products.

- Solvent Extraction : Ethyl acetate and water are used for phase separation during workup processes.

- Drying Agents : Sodium sulfate (Na₂SO₄) is employed to remove residual water from organic phases before evaporation.

Reaction Conditions and Optimization

| Step | Reagents | Conditions | Monitoring Method | Purification Method |

|---|---|---|---|---|

| Phenothiazine Core Formation | Sublimated iodine, pyridine | 110 °C, then RT for 20 hrs | TLC | Column chromatography |

| Carboxamide Introduction | Acyl chlorides, THF | Reflux for 6–8 hrs | TLC | Solvent extraction + column chromatography |

| Acetyloxy Group Addition | Acetate derivatives | Catalyst-assisted reaction | TLC | Column chromatography |

Challenges in Synthesis

The synthesis of this compound involves several challenges:

- Selective Functionalization : Ensuring acetylation occurs at the correct position without affecting other reactive sites.

- Purity Control : Multiple purification steps are required due to side reactions and formation of by-products.

- Reaction Yield : Optimizing reaction conditions to maximize yield while minimizing waste.

Final Notes

The preparation methods described above are based on established protocols for phenothiazine derivatives and their functionalization. These methods ensure high specificity in introducing desired substituents while maintaining structural integrity.

化学反応の分析

Amide Bond Formation

The core reaction involves the synthesis of 10H-phenothiazine-2-carboxamide (CID 22711575), which serves as a scaffold for further derivatization. The amide bond is typically formed via:

-

Reaction of phenothiazine carboxylic acid with an amine : This step requires activation of the carboxylic acid (e.g., via mixed anhydride formation with cyanoacetic acid and acetic anhydride) to form an intermediate N-3-oxo-propanenitrile .

-

Coupling with amines : The activated intermediate reacts with primary or secondary amines to form the carboxamide. For complex substituents (e.g., peptide-like groups), coupling agents like piperidine or LiOH may be used under reflux or sonication conditions .

Table 1: Reaction Conditions for Amide Bond Formation

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Activation | Cyanoacetic acid, acetic anhydride | — | — | — | — |

| Coupling | Piperidine, acetic acid | Ethanol/Acetonitrile | Reflux (for phenothiazine) | 24 h (traditional) | Moderate |

| Sonication | LiOH | Ethanol | Room temperature | <90 s | Improved |

Functional Group Modifications

Derivatives of 10H-phenothiazine-2-carboxamide often incorporate substituents at the amide nitrogen. Key modifications include:

-

Substitution of the amino group : For the target compound, the amide nitrogen is substituted with a complex group:

N-((1S)-1-((((3S)-2-(acetyloxy)tetrahydro-3-furanyl)amino)carbonyl)-3-methylbutyl)

This likely involves:-

Peptide coupling : The amine group is coupled to a chiral amino acid derivative (e.g., via HATU or EDCl) to introduce the (3S)-2-(acetyloxy)tetrahydro-3-furanyl moiety.

-

Acetylation : The hydroxyl group in the tetrahydrofuran ring is acetylated to form the acetyloxy substituent.

-

Table 2: Key Steps in Substituent Installation

| Step | Reaction Type | Reagents | Purpose |

|---|---|---|---|

| Coupling | Amide bond formation | HATU, DIPEA | Attach amino acid derivative |

| Acetylation | Nucleophilic acyl substitution | Acetic anhydride | Protect hydroxyl group |

Synthetic Methodology Comparison

The synthesis of phenothiazine derivatives can employ traditional or accelerated methods:

-

Classical magnetic stirring : Requires prolonged reflux (24 h) in ethanol or acetonitrile, using piperidine and acetic acid as catalysts .

-

Sonication : Significantly reduces reaction time (e.g., <90 s) under LiOH in ethanol, achieving comparable yields .

Table 3: Efficiency of Reaction Methods

| Method | Reaction Time | Yield Advantage | Solvent |

|---|---|---|---|

| Magnetic stirring | 24 h | Standard | Ethanol/Acetonitrile |

| Sonication | <90 s | Faster, energy-efficient | Ethanol |

Structural Considerations

The phenothiazine core (2-phenothiazine-carboxamide) is critical for biological activity. Key structural features include:

-

Electron-deficient aromatic rings : Enable interactions with biological targets (e.g., tubulin polymerization inhibition) .

-

Substituent tolerance : Modifications at the amide nitrogen (e.g., alkyl, aryl, or peptide groups) can enhance selectivity and potency. For example, carbazole-cyanochalcones with hydroxymethoxyphenyl B-rings showed superior antitubulin activity (IC₅₀ = 0.24 µM) compared to phenothiazine analogs .

Research Findings

-

Biological activity : Dual inhibitors of farnesyltransferase and tubulin polymerization (e.g., carbazole-cyanochalcone 3a ) demonstrate submicromolar IC₅₀ values (h-FTase: 0.12 µM; tubulin: 0.24 µM) .

-

Substituent effects : Fluoro/methoxy groups at the B-ring enhance antitubulin activity, while nitro groups reduce potency .

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Properties

Recent studies have highlighted the potential of phenothiazine derivatives as dual inhibitors of critical biological targets in cancer therapy. For instance, compounds derived from phenothiazine have been developed to inhibit human farnesyltransferase and tubulin polymerization, both of which are vital in cancer cell proliferation. In vitro assays demonstrated that certain phenothiazine derivatives exhibit submicromolar inhibitory concentrations against these targets, indicating their potential as effective anticancer agents .

2. Neuropharmacological Effects

Phenothiazines are well-known for their use as antipsychotic medications. The incorporation of specific functional groups into the phenothiazine structure can enhance its neuroprotective properties. For example, hybrid molecules combining phenothiazine with other pharmacophores have shown promise in treating neurodegenerative diseases by exhibiting antioxidant activity and improving cognitive functions .

Synthesis and Characterization

The synthesis of 10H-Phenothiazine-2-carboxamide involves several steps, including the formation of key intermediates through reactions such as Claisen–Schmidt condensation. Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Data Tables

Case Studies

Case Study 1: Dual Inhibitors in Cancer Therapy

A study synthesized a series of phenothiazine-cyanochalcone derivatives that were tested for their ability to inhibit both farnesyltransferase and tubulin polymerization. The most effective compound exhibited an IC50 value significantly lower than that of established reference inhibitors, showcasing the potential for these compounds in developing new cancer therapies .

Case Study 2: Neuroprotective Effects

Research on hybrid compounds combining phenothiazine with benzylpiperidine demonstrated significant neuroprotective effects in animal models of Alzheimer's disease. The compounds not only reduced oxidative stress but also improved memory retention in treated subjects, indicating their potential role in treating neurodegenerative disorders .

作用機序

The mechanism of action of this compound would depend on its specific interactions with molecular targets. In medicinal chemistry, phenothiazine derivatives often interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

類似化合物との比較

Table 1: Key Structural and Pharmacological Comparisons

Key Differences and Implications

Substituent Position and Chirality: The target compound’s 2-carboxamide substitution differs from N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide, which is substituted at the 10-position . Positional isomerism can drastically alter biological interactions; for example, 10-substituted phenothiazines (e.g., chlorpromazine) historically target dopamine receptors, while 2-substituted analogs may exhibit divergent binding profiles. The (3S)-2-(acetyloxy)tetrahydrofuran group introduces stereochemical complexity absent in simpler furan derivatives like 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide . This moiety may improve metabolic stability by resisting oxidation compared to unsubstituted furans.

The acetyloxy group in the target compound could act as a prodrug moiety, enhancing bioavailability compared to non-acetylated analogs like 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, which is primarily studied for crystallographic properties .

Synthetic Feasibility: The synthesis of the target compound likely involves multi-step processes similar to those for N-[3-(10H-phenothiazinyl)-propyl]-azetidine derivatives, including alkylation, carboxamide coupling, and stereoselective functionalization . However, the tetrahydrofuran-acetyloxy group may require specialized protecting-group strategies, as seen in furan-3-carboxamide syntheses .

生物活性

10H-Phenothiazine-2-carboxamide derivatives exhibit a wide range of biological activities, making them significant in pharmaceutical research. This compound, characterized by its complex structure, has been studied for its potential therapeutic effects, particularly in the fields of oncology, neurology, and infectious diseases.

Chemical Structure and Synthesis

The compound's structure features a phenothiazine core with a carboxamide group and various substituents that enhance its biological properties. The synthesis typically involves multi-step reactions that modify the phenothiazine scaffold to introduce functional groups that are crucial for its activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 10H-phenothiazine derivatives. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. In vitro assays revealed IC50 values ranging from 5.92 to 8.71 µg/mL against liver cancer cell lines (Hep3B and SkHep1) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of 10H-Phenothiazine Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 19d | Hep3B | 5.92 |

| 19c | MDA-MB-231 | 7.43 |

| 20 | MCF-7 | 8.71 |

Antimicrobial Activity

The antimicrobial properties of phenothiazine derivatives have also been extensively studied. These compounds exhibit notable antibacterial and antifungal activities, with some derivatives outperforming standard antibiotics in efficacy tests. For example, certain derivatives displayed Minimum Inhibitory Concentrations (MIC) as low as 0.12 µg/mL against specific bacterial strains .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Type | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacteria | 0.12 |

| Compound B | Fungi | 0.49 |

Neurological Effects

In the context of neurodegenerative diseases such as Alzheimer's, phenothiazine derivatives have shown promise as multi-target directed ligands (MTDLs). They inhibit key enzymes involved in neurodegeneration, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), while also exhibiting antioxidant properties . This dual action is crucial for developing treatments that address both symptoms and underlying pathologies.

Table 3: Enzyme Inhibition by Phenothiazine Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound C | AChE | 0.26 |

| Compound D | BChE | 0.30 |

Case Studies

- Study on Anticancer Properties : A recent study evaluated several phenothiazine derivatives for their anticancer activity using a zebrafish model. The results indicated that these compounds could significantly inhibit tumor growth while displaying low toxicity to normal cells .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of these compounds against resistant strains of bacteria. The study concluded that specific modifications to the phenothiazine structure enhanced its efficacy against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves coupling reactions using activated intermediates. For example, carbodiimide-based reagents like HATU or HBTU facilitate amide bond formation between the phenothiazine core and substituted furanyl/butyl moieties. Key steps include:

Q. How is the compound purified post-synthesis?

Post-reaction purification often employs silica gel flash chromatography. For isomers, chiral stationary phases (e.g., Chiralpak® OD) with methanol-DMEA/CO₂ mixtures achieve enantiomeric separation (e.g., 20% MeOH-DMEA, 5 mL/min, 35°C) .

Q. What techniques confirm its structural integrity?

- X-ray crystallography : Determines absolute stereochemistry and heterocycle conformation (e.g., CCDC 2209381 for related phenothiazine derivatives) .

- ESI-MS : Validates molecular weight (e.g., m/z 428.3 [M+H]⁺) .

- NMR : Assigns substituent positions via ¹H/¹³C chemical shifts and coupling constants .

Advanced Research Questions

Q. How to address stereochemical challenges during synthesis?

Stereochemical control requires:

- Chiral auxiliaries : Use enantiopure starting materials (e.g., 3S-tetrahydrofuran derivatives) to enforce desired configurations .

- Chiral chromatography : Separate diastereomers using HPLC with chiral columns (e.g., 98% ee achieved for isomers 1 and 2) .

Q. What computational methods predict its reactivity and binding interactions?

- Density Functional Theory (DFT) : Models electronic properties and transition states for acyl transfer reactions .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes or receptors) using software like COMSOL Multiphysics integrated with AI-driven parameter optimization .

Q. How to resolve discrepancies in solubility or stability data?

- Analytical cross-validation : Compare solubility in DMSO (common in assays) vs. aqueous buffers using UV-Vis spectroscopy or LC-MS .

- Accelerated stability studies : Expose the compound to varying pH/temperature and monitor degradation via HPLC .

Q. How to optimize catalytic conditions for synthesizing derivatives?

- Palladium catalysis : For Suzuki-Miyaura cross-coupling, optimize parameters like temperature (55°C), ligand (Pd(dppf)₂Cl₂), and base (K₂CO₃) in dioxane/water mixtures .

- High-throughput screening : Test >50 reaction conditions (solvent, catalyst loading) using automated platforms to maximize yield .

Q. How to assess in vitro activity and interpret conflicting bioassay results?

- Dose-response assays : Use HEK293 or CHO cells transfected with target receptors (IC₅₀ determination) .

- Mechanistic studies : Combine SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway activation .

- Contradiction resolution : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media) to minimize variability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。